Naphthol AS-E phosphate is derived from naphthalene and is categorized under phosphoric acid esters. Its chemical structure includes a naphthol moiety, which is a hydroxyl derivative of naphthalene, modified by the addition of a phosphate group. The compound is commercially available under various names and can be sourced from suppliers such as Sigma-Aldrich and Cayman Chemical .
The synthesis of Naphthol AS-E phosphate involves several key steps that can vary depending on the desired derivatives. A common method includes the reaction of naphthol with phosphorus oxychloride to introduce the phosphate group. The reaction conditions typically require careful control of temperature and pH to optimize yield and purity.
This method has been documented to yield high-purity Naphthol AS-E phosphate suitable for biological assays .
Naphthol AS-E phosphate has a molecular formula of C₁₁H₉O₄P, with a molecular weight of approximately 236.16 g/mol. The structure consists of a naphthalene ring substituted with a hydroxyl group and a phosphate group, which contributes to its biological activity.
The presence of these functional groups allows Naphthol AS-E phosphate to engage in specific interactions with proteins, particularly through hydrogen bonding and hydrophobic interactions .
Naphthol AS-E phosphate primarily engages in chemical reactions that involve binding to protein targets, specifically disrupting protein-protein interactions. The most notable reaction is its inhibition of the c-Myb and p300 interaction.
These reactions highlight its potential therapeutic applications in oncology.
The mechanism by which Naphthol AS-E phosphate exerts its effects involves competitive inhibition at the KIX domain of p300. By binding to this site, it effectively prevents c-Myb from engaging p300, leading to decreased transcriptional activity.
Naphthol AS-E phosphate displays several noteworthy physical and chemical properties:
These properties are critical for its application in biological studies and therapeutic formulations .
Naphthol AS-E phosphate has diverse applications primarily within biomedical research:
The ongoing research into Naphthol AS-E phosphate underscores its potential as a therapeutic agent against cancers characterized by dysregulated transcription factors .
Naphthol AS-E phosphate (KG-501) functions as a competitive inhibitor of the CREB-KIX binding interface, disrupting the essential protein-protein interaction between phosphorylated CREB (pSer133) and the KIX domain of transcriptional coactivators CBP/p300. This interaction is structurally dependent on the aromatic and hydrogen-bonding networks within the KIX pocket. Biochemical analyses reveal that KG-501 binds KIX with a dissociation constant (Ki) of ~90 μM and inhibits CREB-mediated transcription with an IC50 of 6.89 μM in cellular assays [1] [4]. The compound's efficacy is attributed to its naphthyl backbone and phosphoryl group, which mimic key residues of the native KID domain of CREB. SAR studies demonstrate that para-substituted electron-withdrawing groups (e.g., fluorine in compound 1d) enhance potency (IC50 = 2.90 μM) by optimizing hydrophobic contacts within the KIX binding cleft [2].
Table 1: Inhibitory Profiles of Naphthol AS-E Phosphate Analogues
Compound | Substituent | IC50 (KIX-KID) | Cellular IC50 (CREB) |
---|---|---|---|
KG-501 | 4-Cl | 2.90 ± 0.81 μM | 2.29 ± 0.31 μM |
1d | 4-F | Most potent in class | Comparable to KG-501 |
1b | 3-Cl | >50 μM | 2.70 ± 1.34 μM |
1j | 4-OCH3 | Inactive | Inactive |
Beyond CREB, KG-501 exhibits broad-spectrum activity against other KIX-dependent transcription factors. It interferes with the Myb-KIX complex (Ki ≈ 50 μM), a critical driver in acute myeloid leukemia (AML) and other hematopoietic malignancies [3] [5]. Myb recruits CBP/p300 via KIX to activate oncogenes like MYC and BCL-2. KG-501 disrupts this interaction, leading to cell cycle arrest and apoptosis in leukemia models. Notably, in prostate cancer, KG-501 indirectly suppresses the MYPT1-ALDOA metabolic axis by inhibiting CREB-dependent ALDOA transcription. ALDOA (aldolase A) promotes glycolysis and tumor growth, and its inhibition by KG-501 reduces proliferation in DU145 and PC3 cell lines (P < 0.01) [6].
Table 2: KG-501 Activity in Hematopoietic and Solid Tumors
Malignancy Type | Target Pathway | Key Functional Outcome | Experimental Evidence |
---|---|---|---|
Acute Myeloid Leukemia | Myb-KIX | Reduced oncogene transcription | In vitro binding assays [5] |
Prostate Cancer | CREB-ALDOA | ↓ Glycolysis; ↑ radiosensitivity | In vivo tumor growth inhibition [6] |
Non-Small Cell Lung Cancer | CREB-CXCL5 | ↓ Angiogenesis; ↓ cell migration | IL-1β pathway blockade [1] |
KG-501 alters the kinetics of coactivator assembly by reducing the residence time of phosphorylated CREB on the KIX domain. Biolayer interferometry studies show that KG-501 decreases the binding half-life of the CREB-KIX complex by >50%, preventing stable recruitment of RNA polymerase II [1] [3]. This allosterically impedes the histone acetyltransferase (HAT) activity of CBP/p300, which is essential for chromatin remodeling at CREB-responsive promoters. Consequently, histone H3/H4 methylation marks associated with transcriptional activation are diminished. The phosphate group of KG-501 is critical for this activity, as unphosphorylated analogs lose >90% of their inhibitory potency [4].
The Renilla luciferase protein-fragment complementation assay (PCA) is a key tool for quantifying KG-501's binding efficacy. This system reconstitutes luciferase activity only when KIX and KID domains interact, providing a real-time readout of inhibition kinetics [2]. KG-501 exhibits dose-dependent disruption of KIX-KID complementation, with an IC50 of 2.90 ± 0.81 μM (Table 1). SAR studies using this assay revealed that 1d (4-fluoro analog) outperforms KG-501, while meta- or ortho-substituted derivatives show reduced activity due to steric hindrance. The assay further demonstrated that heteroaromatic amides (e.g., 2-pyridyl in 10a) retain partial activity, highlighting the KIX pocket's preference for small, planar pharmacophores [2].
KG-501 globally represses CREB-driven transcriptional networks, validated by RNA-seq and qPCR analyses. In HEK293T cells, KG-501 (10 μM) downregulates CREB target genes by 60–80%, including:
This suppression induces phenotypic alterations across cancers: reduced neurite outgrowth in neuronal models, blockade of IL-1β-mediated angiogenesis in lung cancer, and sensitization of prostate tumors to radiotherapy. Critically, KG-501's efficacy is CREB-dependent, as cells expressing constitutive VP16-CREB mutants resist treatment [2] [6]. Survival analyses correlate high CREB activity with poor prognosis in AML (HR = 2.1, P < 0.01) and hepatocellular carcinoma (HR = 2.05, P < 0.01), underscoring the therapeutic relevance of its inhibition [5] [7].
Table 3: Key CREB-Dependent Genes Suppressed by KG-501
Gene Symbol | Biological Function | Cancer Context | Fold Change (KG-501 vs. Control) |
---|---|---|---|
CXCL5 | Angiogenesis; neutrophil recruitment | NSCLC | ↓ 4.5-fold [1] |
ALDOA | Glycolysis; fructose metabolism | Prostate cancer | ↓ 3.2-fold [6] |
NR4A2 | Neuronal differentiation | Neuroblastoma | ↓ 6.0-fold [4] |
CCL2 | Macrophage recruitment | Breast cancer | ↓ 5.1-fold [7] |
ConclusionNaphthol AS-E phosphate exemplifies a mechanistically precise inhibitor of KIX-mediated transcription factor-coactivator complexes. Its multi-pathway suppression positions it as a versatile chemical probe for oncology research, particularly in CREB-driven malignancies. Future studies should address tumor-specific resistance mechanisms arising from compensatory phosphorylation at non-Ser133 residues [5] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1